molecular formula C15H17N3O4 B14079271 Z-D-His-OMe

Z-D-His-OMe

Cat. No.: B14079271
M. Wt: 303.31 g/mol
InChI Key: KLEOALLEVMGHEC-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-His-OMe, also known as Nα-(benzyloxycarbonyl)-D-histidine methyl ester, is a derivative of histidine, an essential amino acid. This compound is often used in peptide synthesis and has applications in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-His-OMe typically involves the protection of the amino and carboxyl groups of histidine. One common method is the use of benzyloxycarbonyl (Z) as a protecting group for the amino group and methyl esterification for the carboxyl group. The reaction conditions often involve the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) and bases like triethylamine to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is also common in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Z-D-His-OMe undergoes various chemical reactions, including:

    Oxidation: The imidazole ring in histidine can be oxidized under specific conditions.

    Reduction: Reduction reactions can be used to remove protecting groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the imidazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of oxazoles, while reduction can yield the deprotected histidine derivative .

Scientific Research Applications

Z-D-His-OMe has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-D-His-OMe involves its interaction with various molecular targets. The imidazole ring in histidine can act as a nucleophile, participating in enzyme catalysis and binding to metal ions. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Z-L-His-OMe: The L-isomer of the compound, which has different stereochemistry.

    Boc-His-OMe: Another protected histidine derivative with a tert-butyloxycarbonyl (Boc) protecting group.

    Fmoc-His-OMe: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

Z-D-His-OMe is unique due to its specific protecting groups, which provide stability and facilitate its use in peptide synthesis. The D-isomer also offers different biological activity compared to the L-isomer, making it valuable for specific research applications .

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

methyl (2R)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C15H17N3O4/c1-21-14(19)13(7-12-8-16-10-17-12)18-15(20)22-9-11-5-3-2-4-6-11/h2-6,8,10,13H,7,9H2,1H3,(H,16,17)(H,18,20)/t13-/m1/s1

InChI Key

KLEOALLEVMGHEC-CYBMUJFWSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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